Spiro[2.6]nonane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[26]nonane-4-carboxamide is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable ketone with a diamine can lead to the formation of the spirocyclic structure, which is then further functionalized to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.6]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.6]nonane-4-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, spiro[2.6]nonane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound derivatives have shown potential as inhibitors of specific enzymes and receptors. These compounds are being investigated for their therapeutic potential in treating various diseases, including viral infections and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of spiro[2.6]nonane-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The pathways involved in these mechanisms often include key signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spiro[2.6]nonane-4-carboxamide include other spirocyclic amides and carbocycles, such as spiro[4.4]nonane and spiro[2.5]octane derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific ring size and the presence of the carboxamide functional group. This unique combination of structural features imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .
Conclusion
This compound is a compound of great interest due to its unique structure and versatile applications. From its synthesis to its role in scientific research and industry, this compound continues to be a focal point for innovation and discovery in various fields of chemistry and beyond.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
spiro[2.6]nonane-9-carboxamide |
InChI |
InChI=1S/C10H17NO/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H2,11,12) |
InChI Key |
ADVNTTKTAJGUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(CC1)CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.